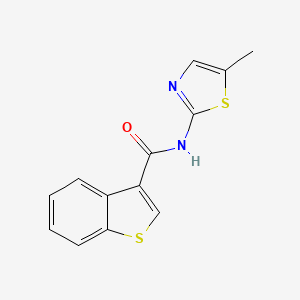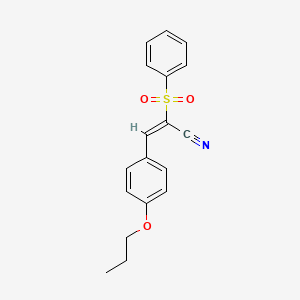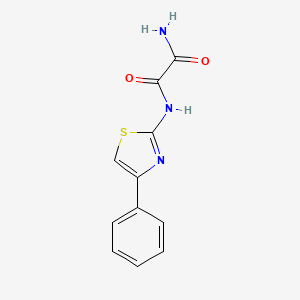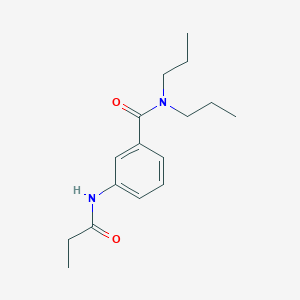![molecular formula C17H18N2O2 B4751311 2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
2-methyl-N-[4-(propionylamino)phenyl]benzamide
説明
2-methyl-N-[4-(propionylamino)phenyl]benzamide, also known as MPAP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. MPAP is a selective dopamine D3 receptor antagonist and has been studied for its effects on drug addiction, Parkinson's disease, and schizophrenia.
作用機序
2-methyl-N-[4-(propionylamino)phenyl]benzamide is a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is primarily located in the mesolimbic and mesocortical pathways, which are involved in reward and motivation. By blocking the dopamine D3 receptor, 2-methyl-N-[4-(propionylamino)phenyl]benzamide reduces the rewarding effects of drugs of abuse and may reduce the risk of relapse in drug addiction. 2-methyl-N-[4-(propionylamino)phenyl]benzamide may also improve motor function in Parkinson's disease by increasing dopamine release in the brain.
Biochemical and Physiological Effects
2-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to have several biochemical and physiological effects. In animal models, 2-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to increase dopamine release in the brain, which may be responsible for its effects on drug addiction and Parkinson's disease. 2-methyl-N-[4-(propionylamino)phenyl]benzamide has also been shown to reduce the expression of the dopamine D3 receptor in the brain, which may contribute to its effects on drug addiction and schizophrenia.
実験室実験の利点と制限
One advantage of using 2-methyl-N-[4-(propionylamino)phenyl]benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other dopamine receptors. However, one limitation of using 2-methyl-N-[4-(propionylamino)phenyl]benzamide is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 2-methyl-N-[4-(propionylamino)phenyl]benzamide. One area of research is its effects on other dopamine receptor subtypes. While 2-methyl-N-[4-(propionylamino)phenyl]benzamide is selective for the dopamine D3 receptor, it may also have effects on other dopamine receptors. Another area of research is its potential use in combination with other drugs for the treatment of drug addiction, Parkinson's disease, and schizophrenia. Finally, further optimization of the synthesis method may lead to more efficient and cost-effective production of 2-methyl-N-[4-(propionylamino)phenyl]benzamide.
科学的研究の応用
2-methyl-N-[4-(propionylamino)phenyl]benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its effects on drug addiction. 2-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to reduce cocaine self-administration in rats and mice, suggesting that it may be effective in treating cocaine addiction. 2-methyl-N-[4-(propionylamino)phenyl]benzamide has also been studied for its effects on Parkinson's disease and schizophrenia. In animal models of Parkinson's disease, 2-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to improve motor function and reduce the loss of dopamine-producing neurons. In animal models of schizophrenia, 2-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to reduce the hyperactivity and stereotypy associated with the disease.
特性
IUPAC Name |
2-methyl-N-[4-(propanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-16(20)18-13-8-10-14(11-9-13)19-17(21)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGNEIORRABHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(propanoylamino)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4751229.png)

![methyl 2-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4751237.png)

![N-(4-bromo-2-chlorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4751250.png)

![7-(difluoromethyl)-5-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4751272.png)
![3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4751285.png)
![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4751298.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)

![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B4751320.png)
